Lipophilicity Advantage Over Simpler Analogs
The target compound displays a computed XLogP3 of 4.0, which is 2.0 log units higher than the closely related 5-(aminomethyl)-N,N-dipropylpyridin-2-amine (XLogP3 = 2.0), which lacks the 5-phenyl and 4-methyl substituents [1]. Compared with 2-amino-5-phenylpyridine (XLogP3 = 2.3), the simplest phenylpyridine comparator, the target compound is 1.7 log units more lipophilic [2]. This magnitude of LogP difference (ΔLogP ≥ 1.7) corresponds to a theorized ~50-fold increase in octanol-water partition coefficient, substantially altering predicted membrane permeability and non-specific protein binding characteristics [1][2].
| Evidence Dimension | Computed lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | XLogP3 = 4.0 |
| Comparator Or Baseline | 5-(Aminomethyl)-N,N-dipropylpyridin-2-amine: XLogP3 = 2.0; 2-Amino-5-phenylpyridine: XLogP3 = 2.3 |
| Quantified Difference | ΔLogP = +2.0 vs 5-(aminomethyl) analog; ΔLogP = +1.7 vs 2-amino-5-phenylpyridine |
| Conditions | Computed by XLogP3 3.0 (PubChem release 2021.05.07), consistent methodology across all compounds [1][2] |
Why This Matters
A LogP of 4.0 falls within the optimal range for blood-brain barrier penetration (LogP 2–5), making this scaffold preferentially suited for CNS-targeted screening libraries over the less lipophilic comparators.
- [1] PubChem Compound Summary for CID 102545358 and CID 16772096, computed XLogP3 values. National Center for Biotechnology Information (2025). View Source
- [2] PubChem Compound Summary for CID 105097, 5-Phenyl-2-pyridinamine, XLogP3 = 2.3. National Center for Biotechnology Information (2025). View Source
